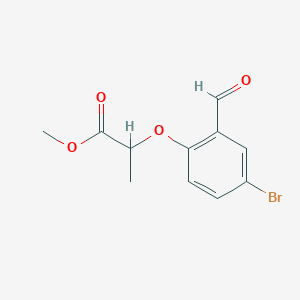

Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Description

BenchChem offers high-quality Methyl 2-(4-bromo-2-formylphenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromo-2-formylphenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-bromo-2-formylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(11(14)15-2)16-10-4-3-9(12)5-8(10)6-13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMFTDSPYSFXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(4-bromo-2-formylphenoxy)propanoate CAS number and properties

Executive Summary

Methyl 2-(4-bromo-2-formylphenoxy)propanoate is a specialized organobromine intermediate used primarily in the synthesis of heterocycles, particularly substituted benzofurans and indole derivatives. Its structural core—a salicylaldehyde scaffold functionalized with an alpha-haloester derivative—makes it a versatile "linchpin" molecule in medicinal chemistry and agrochemical discovery.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and downstream applications in drug development, specifically targeting pathways requiring precise halogenated pharmacophores.

Chemical Identity & Physicochemical Properties[1][2]

Core Identification

| Property | Specification |

| IUPAC Name | Methyl 2-(4-bromo-2-formylphenoxy)propanoate |

| Common Name | Methyl 2-(4-bromo-2-formylphenoxy)propionate |

| CAS Number | 1249671-35-9 |

| Molecular Formula | C₁₁H₁₁BrO₄ |

| Molecular Weight | 287.11 g/mol |

| SMILES | COC(=O)C(C)Oc1ccc(Br)cc1C=O[1][2][3] |

| InChI Key | Unique identifier derived from structure (Verify via ChemDraw/PubChem) |

Physical Properties

-

Appearance: Typically an off-white to pale yellow solid or viscous oil (purity dependent).

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetone, Ethyl Acetate, Dichloromethane). Sparingly soluble in water.

-

Melting Point: Experimental data varies by crystalline form; typically ranges between 60–80°C for similar salicylaldehyde ether derivatives.

-

Stability: Stable under standard laboratory conditions (25°C, 1 atm). Sensitive to strong bases (hydrolysis of ester) and strong oxidizers (oxidation of aldehyde).

Synthetic Pathway & Mechanism

The synthesis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate follows a classical Williamson Ether Synthesis . This reaction involves the O-alkylation of 5-bromosalicylaldehyde with methyl 2-bromopropionate (or the chloro-analogue) under basic conditions.

Reaction Logic

The reaction relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the alpha-carbon of the propionate ester.

-

Substrate: 5-Bromosalicylaldehyde (CAS 1761-61-1).[1][3][4] Note: The "5-bromo" position in the salicylaldehyde numbering (CHO=1, OH=2) corresponds to the "4-bromo" position in the phenoxy numbering (O=1, CHO=2).

-

Electrophile: Methyl 2-bromopropionate (CAS 5445-17-0).[1][3][4]

-

Base: Potassium Carbonate (

) is preferred over stronger bases (like NaH) to minimize side reactions such as aldol condensation or ester hydrolysis.

Mechanistic Flowchart (Graphviz)

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Experimental Protocol

Objective: Synthesis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate on a 10 mmol scale.

Reagents & Equipment[8]

-

Reactants:

-

5-Bromosalicylaldehyde (2.01 g, 10 mmol)

-

Methyl 2-bromopropionate (1.84 g, 11 mmol, 1.1 equiv)

-

Potassium Carbonate (anhydrous, 2.76 g, 20 mmol, 2.0 equiv)

-

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (15 mL). Alternative: Acetone (reflux).

-

Workup: Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (

).

Step-by-Step Procedure

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (2.01 g) in anhydrous DMF (15 mL).

-

Deprotonation: Add Potassium Carbonate (2.76 g) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes. Observation: The mixture may turn bright yellow due to phenoxide formation.

-

Alkylation: Add Methyl 2-bromopropionate (1.84 g) dropwise via syringe.

-

Reaction: Heat the mixture to 60–70°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting phenol spot should disappear.

-

Workup:

-

Cool the reaction mixture to RT.

-

Pour the mixture into ice-cold water (100 mL) to precipitate the product or induce phase separation.

-

Extract with EtOAc (3 x 30 mL).

-

Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: If the crude product is an oil, induce crystallization by triturating with cold hexane or diethyl ether. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% (Pale solid or viscous oil).

Applications & Reactivity

This compound is a "bifunctional" intermediate, possessing both an aldehyde and an ester group, alongside an aryl bromide . This trifecta of functional groups allows for diverse chemical transformations.

Benzofuran Synthesis (Cyclization)

The most common application is the synthesis of substituted benzofurans via an intramolecular cyclization (often a variation of the Perkin condensation or base-mediated aldol-type reaction).

-

Reagents: Strong base (e.g., DBU, NaOMe).

-

Mechanism: Enolate formation at the ester alpha-position attacks the aldehyde, followed by dehydration and aromatization.

Cross-Coupling Reactions

The aryl bromide at position 4 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino groups, expanding the library of potential bioactive molecules.

Reactivity Map (Graphviz)

Figure 2: Downstream synthetic utility and functional group transformations.

Safety & Handling (SDS Highlights)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent aldehyde oxidation.

References

-

Matrix Scientific. (n.d.). Methyl 2-(2-bromo-6-formylphenoxy)propanoate Product Entry. Retrieved from (Isomer reference for property comparison).

-

Sigma-Aldrich. (n.d.). Methyl 2-(4-bromo-2-formylphenoxy)propanoate Product Page. CAS 1249671-35-9.[5][6] Retrieved from .

-

ChemicalBook. (2024). 5-Bromosalicylaldehyde Properties and Reactions. Retrieved from .

-

PubChem. (n.d.). Compound Summary: Methyl 2-(4-formylphenoxy)propanoate.[2][5] Retrieved from .

-

Google Patents. (2015). WO2015144799A1: Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives as ROS1 inhibitors. (Cites 5-bromosalicylaldehyde as key starting material).[1][3][4] Retrieved from .

Sources

- 1. Understanding the Use of Diastase Enzyme - Wuhan Fortuna Chemical Co., Ltd. [fortunachem.com]

- 2. PubChemLite - Methyl 2-(4-formylphenoxy)propanoate (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 3. spectrochem.in [spectrochem.in]

- 4. What is ester gum? - Wuhan Fortuna Chemical Co., Ltd. [fortunachem.com]

- 5. 86921-49-5,2-Acetamido-N-benzylacrylamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 2-bromo propano | Sigma-Aldrich [sigmaaldrich.com]

Solubility of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and process chemistry, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(4-bromo-2-formylphenoxy)propanoate, a molecule with functional groups relevant to synthetic chemistry. Given the absence of extensive published empirical data for this specific molecule, this guide establishes a robust theoretical framework based on fundamental principles of chemical interactions to predict its solubility profile across a range of common organic solvents. Furthermore, we present a detailed, self-validating experimental protocol using the gold-standard shake-flask method to enable researchers to determine precise equilibrium solubility data. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of solute-solvent interactions to optimize their experimental and manufacturing processes.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical sciences and synthetic chemistry, the ability of a compound to dissolve in a solvent is a fundamental property that dictates its utility and behavior.[1] For an intermediate like Methyl 2-(4-bromo-2-formylphenoxy)propanoate, solubility is paramount for achieving homogeneous reaction conditions, facilitating purification through techniques like recrystallization, and enabling formulation into drug delivery systems.[2] Poor solubility can lead to significant challenges, including low reaction yields, difficulties in purification, and poor bioavailability in final drug products.[3][4] This guide provides a detailed examination of the factors expected to govern the solubility of this compound and a practical methodology for its empirical determination.

Compound Profile: Methyl 2-(4-bromo-2-formylphenoxy)propanoate

To predict the solubility of a compound, a thorough understanding of its molecular structure is essential.

-

Chemical Name: Methyl 2-(4-bromo-2-formylphenoxy)propanoate

-

Molecular Formula: C₁₁H₁₁BrO₄

-

Molecular Weight: 287.11 g/mol

-

Chemical Structure:

(A representative structure based on the name)

Structural Analysis for Solubility Prediction: The structure of Methyl 2-(4-bromo-2-formylphenoxy)propanoate reveals several key features that will dictate its interaction with various solvents:

-

Aromatic Ring: The substituted benzene ring provides a large, nonpolar surface area, which favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Ester Group (-COOCH₃): This is a polar aprotic functional group. The carbonyl oxygen is a hydrogen bond acceptor, allowing for interactions with protic solvents. The ester itself contributes a significant dipole moment to the molecule.

-

Ether Linkage (-O-): The ether group is polar and the oxygen atom can act as a hydrogen bond acceptor.

-

Formyl Group (-CHO): The aldehyde is a polar functional group with a carbonyl oxygen that also serves as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is an electronegative halogen, contributing to the overall polarity of the molecule.

-

Overall Polarity: The combination of these functional groups results in a molecule of moderate to high polarity. It lacks a hydrogen bond donor (like an -OH or -NH group), which is a critical factor in its solubility profile.

Theoretical Framework: The Chemistry of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6][7] This means that solutes dissolve best in solvents that have similar intermolecular forces.[2][5]

-

Polar Solvents: These solvents have large dipole moments and can engage in dipole-dipole interactions and hydrogen bonding.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, acetonitrile) have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[6]

-

-

Nonpolar Solvents (e.g., hexane, toluene) have small or no dipole moments and interact primarily through weak London dispersion forces.[5][6]

For Methyl 2-(4-bromo-2-formylphenoxy)propanoate, we can predict that it will be most soluble in solvents that can effectively interact with its polar functional groups (ester, ether, formyl) without being hindered by the lack of a hydrogen bond donor on the solute.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following table provides a predicted qualitative solubility profile for Methyl 2-(4-bromo-2-formylphenoxy)propanoate at ambient temperature (25°C). It is critical to note that these are estimations and should be confirmed by empirical testing using the protocol provided in Section 5.[8]

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | Moderate | The polar nature of methanol can interact with the ester, ether, and formyl groups. However, the lack of a hydrogen bond donor on the solute may limit very high solubility. |

| Ethanol | Moderate | Similar to methanol, ethanol's polarity is favorable, but its slightly larger nonpolar alkyl chain may slightly improve interaction with the aromatic ring. | |

| Water | Insoluble | The large nonpolar aromatic ring and overall molecular size will likely overcome the polarity of the functional groups, leading to very poor aqueous solubility.[8] | |

| Polar Aprotic | Acetone | High | Acetone is an excellent solvent for moderately polar compounds. Its ability to accept hydrogen bonds and engage in dipole-dipole interactions aligns well with the solute's structure. |

| Ethyl Acetate | High | As an ester itself, ethyl acetate shares structural similarity, making it a very favorable solvent ("like dissolves like").[7] | |

| Dichloromethane | High | Halogenated solvents are effective at dissolving compounds with moderate polarity and polarizable atoms like bromine.[8] | |

| Acetonitrile | Moderate to High | The strong dipole moment of acetonitrile should facilitate the dissolution of the polar functional groups. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] | |

| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute (π-π stacking), while its overall low polarity can accommodate the rest of the molecule to some extent. |

| Hexane | Low to Insoluble | As a nonpolar aliphatic hydrocarbon, hexane lacks the ability to effectively solvate the polar ester, ether, and formyl groups, leading to poor solubility.[5][8] |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To obtain definitive, quantitative solubility data, the shake-flask method is the most reliable and widely accepted technique.[1][6][9] This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution at a specific temperature when excess solid is present.

Principle

An excess of the solid compound is agitated in a chosen solvent for an extended period to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute. The saturated supernatant is then carefully separated from the excess solid and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6][9]

Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of Vials: To a series of 4 mL glass vials, add approximately 10-20 mg of Methyl 2-(4-bromo-2-formylphenoxy)propanoate. The key is to ensure an excess of solid will remain after equilibrium is reached.[10]

-

Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

-

Sealing and Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant speed (e.g., 200 rpm) inside a temperature-controlled incubator set to 25°C. Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure true equilibrium is reached.[6][9]

-

Phase Separation: After the incubation period, remove the vials and allow them to stand for a short period. To effectively separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10 minutes.[3][6]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particulates are carried over, filter the supernatant through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean HPLC vial.[4][6]

-

Quantification by HPLC:

-

Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform a serial dilution to create a set of at least five calibration standards.

-

Analysis: Inject the calibration standards and the filtered sample onto a suitable HPLC system (e.g., C18 column with a UV detector).

-

Calculation: Determine the concentration of the compound in the filtered sample by interpolating its peak area against the calibration curve. Account for any dilution steps performed.

-

-

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Discussion and Mechanistic Insights

The predicted solubility profile highlights the importance of matching the polarity and hydrogen bonding capabilities of the solvent with the solute.

Caption: Solute-solvent interaction map for Methyl 2-(4-bromo-2-formylphenoxy)propanoate.

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are predicted to be excellent choices. Their polarity effectively solvates the ester, ether, and formyl groups via dipole-dipole interactions. Since the solute has no hydrogen bond donors, the inability of these solvents to donate hydrogen bonds is not a disadvantage.[6]

-

Moderate Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as hydrogen bond donors to the oxygen atoms in the solute, which is a favorable interaction. However, the energy cost of breaking the strong hydrogen-bonding network within the solvent itself to accommodate the large, non-protic solute molecule can limit overall solubility compared to polar aprotic solvents.

-

Low Solubility in Nonpolar Solvents: In a nonpolar solvent like hexane, the primary interactions are weak London dispersion forces. While these forces can interact with the aromatic ring, they are insufficient to overcome the energy required to break apart the solute-solute interactions driven by the polar functional groups.[5][11]

Conclusion

While empirical data for Methyl 2-(4-bromo-2-formylphenoxy)propanoate is scarce, a systematic analysis of its molecular structure allows for a robust prediction of its solubility behavior. The compound is anticipated to be highly soluble in polar aprotic solvents (acetone, ethyl acetate, dichloromethane), moderately soluble in polar protic solvents (alcohols) and some aromatic solvents (toluene), and poorly soluble in nonpolar aliphatic solvents (hexane) and water. This guide provides both the theoretical foundation for these predictions and a detailed, actionable protocol for their experimental validation. This dual approach empowers researchers to make informed solvent selections for synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

- Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved March 7, 2026.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds - Chemistry.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved March 7, 2026.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility. Retrieved March 7, 2026.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Pharmaceutical Sciences. (2024, February 15).

- National Institutes of Health (NIH). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved March 7, 2026.

- Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved March 7, 2026.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved March 7, 2026.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved March 7, 2026.

- USGS Publications Warehouse. (2002, May 1).

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved March 7, 2026.

- Unknown Source. (n.d.).

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. Retrieved March 7, 2026.

- Asian Journal of Chemistry. (2012).

- PubChem. (n.d.). Methyl 2-(4-bromophenyl)

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents. Retrieved March 7, 2026.

- ResearchGate. (2011). (E)-Methyl 2-[(4-bromo-2-formylphenoxy)

- National Institutes of Health (NIH). (n.d.). (E)-Methyl 2-[(4-bromo-2-formylphenoxy)

- Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl.

- Scribd. (2025, November 9). 2-Bromo-4'-Methylpropiophenone Synthesis Guide | PDF.

- PubChemLite. (n.d.). 2-(4-bromo-2-formylphenoxy)propanoic acid (C10H9BrO4). Retrieved March 7, 2026.

- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Sigma-Aldrich. (n.d.). 2-(4-Bromo-phenyl)-propionic acid methyl ester. Retrieved March 7, 2026.

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. enamine.net [enamine.net]

- 4. protocols.io [protocols.io]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Khan Academy [khanacademy.org]

- 8. benchchem.com [benchchem.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter [pubs.usgs.gov]

Strategic Utility of 4-Bromo-2-formylphenoxy Propanoate Ester Derivatives in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary

In the realm of modern organic synthesis and medicinal chemistry, the design of highly functionalized building blocks is paramount for accelerating drug discovery. Among these, 4-bromo-2-formylphenoxy propanoate ester derivatives—specifically methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS: 1249671-35-9)—have emerged as exceptionally versatile intermediates. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its tri-orthogonal reactivity. It possesses an electrophilic formyl group, an enolizable alpha-carbon adjacent to an ester, and an aryl bromide handle suitable for late-stage transition-metal catalysis.

This technical guide dissects the structural rationale, provides a self-validating synthetic protocol, and explores the downstream applications of these derivatives in generating complex heterocycles and active pharmaceutical ingredients (APIs).

Structural Rationale & Chemical Identity

The architecture of methyl 2-(4-bromo-2-formylphenoxy)propanoate is deliberately designed to serve as a linchpin in multi-component and tandem reactions.

-

The Formyl Group (C2 Position): Acts as a primary electrophilic site, readily undergoing Knoevenagel condensations, Wittig olefination, or reductive aminations. Its proximity to the ether linkage enables rapid intramolecular cyclizations.

-

The Propanoate Ester: The

-methyl group provides steric bulk that influences the stereochemical outcome of downstream Morita-Baylis-Hillman (MBH) reactions. Furthermore, the ester moiety acts as an internal electrophile for conjugate displacement[1]. -

The Aryl Bromide (C4 Position): While it slightly deactivates the aromatic ring via inductive effects, it is a critical handle. In drug development, this bromine atom allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of biaryl kinase inhibitors[2].

Self-Validating Experimental Protocol: O-Alkylation

The synthesis of the core propanoate ester relies on the O-alkylation of 5-bromo-2-hydroxybenzaldehyde with methyl 2-bromopropanoate. In my experience, a critical failure point in this synthesis is the premature hydrolysis of the ester or the generation of O- vs. C-alkylation mixtures. The causality behind selecting Potassium Carbonate (

Step-by-Step Methodology

Step 1: Phenoxide Generation (Validation Point 1)

-

Charge a flame-dried round-bottom flask with 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Add finely powdered anhydrous

(2.0 equiv). -

Self-Validation: Stir at room temperature for 15 minutes. The reaction is proceeding correctly when the solution transitions from a pale yellow to a deep, vibrant amber, confirming the quantitative generation of the phenoxide anion.

Step 2: Alkylation (Validation Point 2)

4. Introduce methyl 2-bromopropanoate (1.2 equiv) dropwise over 10 minutes to prevent localized thermal spikes.

5. Heat the mixture to 80 °C for 4 hours.

6. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (5:1). The reaction is complete when the UV-active starting material spot (

Step 3: Workup & Isolation (Validation Point 3)

7. Cool to room temperature and quench with ice-cold distilled water to precipitate the product and partition the DMF.

8. Extract the aqueous layer with Ethyl Acetate (

Fig 1. Step-by-step O-alkylation workflow for formylphenoxy propanoate synthesis.

Downstream Heterocyclic Pathways

The true power of the 4-bromo-2-formylphenoxy propanoate ester lies in its ability to undergo divergent cyclizations.

Morita-Baylis-Hillman (MBH) Annulations

Reacting the formyl group with acrylates in the presence of DABCO yields MBH adducts. The subsequent intramolecular cyclization is highly dependent on the base and solvent chosen, showcasing a beautiful example of chemoselectivity[1]:

-

2,3-Dihydrobenzo[b]oxepines: Utilizing

in DMF promotes a 7-endo-trig -

Benzo[b]furans: Switching to

in THF alters the transition state geometry, favoring a direct intramolecular

Tandem Knoevenagel-Hetero-Diels-Alder (IMHDA)

The core ester is a prime substrate for tandem reactions. By reacting the formyl group with active methylene compounds (e.g., barbituric acid derivatives), a Knoevenagel condensation occurs. The resulting intermediate immediately undergoes an Intramolecular Hetero-Diels-Alder (IMHDA) reaction, yielding complex, tetra-cyclic chromenopyran pyrimidinedione scaffolds[3].

Pharmacological Relevance in Drug Discovery

The structural motifs generated from these propanoate esters are not merely academic curiosities; they are actively utilized in the synthesis of high-value therapeutics.

AAK1 Kinase Inhibitors

Adaptor-associated kinase 1 (AAK1) is a critical target for neuropathic pain, schizophrenia, Parkinson's disease, and Hepatitis C (HCV) viral entry. Patents detail the use of 4-bromo-2-formylphenoxy derivatives to synthesize biaryl kinase inhibitors[2]. The aryl bromide is utilized in late-stage cross-coupling to append diverse heterocyclic pharmacophores, optimizing the molecule's binding affinity within the AAK1 ATP-binding pocket.

PTP1B / Rhodanine Derivatives

Protein tyrosine phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling; inhibiting it is a validated strategy for treating type 2 diabetes and obesity. The formyl group of our core ester is subjected to reductive amination and subsequent reaction with ethyl isocyanate to form ureas, which are then cyclized into rhodanine derivatives[4]. These rhodanines act as potent, selective PTP1B inhibitors.

Fig 2. Divergent synthetic pathways from the core propanoate ester intermediate.

Quantitative Data Summary

The following table synthesizes the typical reaction conditions and yield profiles for the downstream transformations of 4-bromo-2-formylphenoxy propanoate esters, allowing researchers to benchmark their synthetic efforts.

| Target Scaffold | Reaction Type | Key Reagents / Catalysts | Typical Yield Range | Primary Application |

| Core Propanoate Ester | O-Alkylation | 85 - 95% | Foundational Intermediate | |

| 2,3-Dihydrobenzo[b]oxepines | MBH + 7-endo-trig | Acrylates, DABCO, | 45 - 60% | CCR5 Antagonist Scaffolds |

| Benzo[b]furans | MBH + Intramolecular | Acrylates, DABCO, | 11 - 25% | Non-linear Optical Dyes |

| Chromenopyran Pyrimidinediones | Knoevenagel + IMHDA | Active methylenes, Heat | 70 - 85% | Anticancer / Antimicrobial |

| Rhodanine Derivatives | Reductive Amination + Cyclization | Ethyl isocyanate, TFA, Benzene | 50 - 60% | PTP1B Inhibitors (Diabetes) |

Conclusion

The 4-bromo-2-formylphenoxy propanoate ester is far more than a simple aromatic building block; it is a programmable synthetic node. By understanding the causality behind reagent selection—such as the profound impact of counter-ions (

References

-

Morita-Baylis-Hillman Route to Dimethyl 2,3-Dihydrobenzo[b]oxepine - scispace.com URL:[Link]

- US9902722B2 - Biaryl kinase inhibitors - google.com (Patents)

- US20090042872A1 - Rhodanine Derivatives, a Process for the Preparation Thereof and Pharmaceutical Composition Containing the Same - google.com (Patents)

-

(E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate - iucr.org URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. US9902722B2 - Biaryl kinase inhibitors - Google Patents [patents.google.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. US20090042872A1 - Rhodanine Derivatives, a Process for the Preparation Thereof and Pharmaceutical Composition Containing the Same - Google Patents [patents.google.com]

Applications of Brominated Salicylaldehyde Derivatives in Medicinal Chemistry: Synthesis, Coordination, and Pharmacological Efficacy

Executive Summary

Brominated salicylaldehydes—specifically 5-bromosalicylaldehyde and 3,5-dibromosalicylaldehyde—are highly privileged pharmacophores and synthetic intermediates in modern drug discovery[1]. As a Senior Application Scientist, I have observed that the strategic incorporation of these halogenated building blocks into Schiff bases, dihydropyrimidines, and transition metal complexes dramatically enhances biological efficacy. This whitepaper provides an in-depth technical guide on the chemical rationale, self-validating synthetic protocols, and pharmacological applications of brominated salicylaldehyde derivatives.

Chemical Rationale: The Role of Halogenation

The decision to utilize brominated salicylaldehydes over their non-halogenated counterparts is driven by three fundamental structure-activity relationship (SAR) principles:

-

Enhanced Lipophilicity (LogP): Bromine is a heavy, lipophilic halogen. Its presence significantly increases the partition coefficient of the resulting molecule, facilitating superior penetration across bacterial cell walls and mammalian lipid bilayers[2].

-

Halogen Bonding (X-Bonding): The electron density distribution around the covalently bound bromine atom creates a region of positive electrostatic potential (the "σ-hole"). This allows the bromine atom to act as a Lewis acid, forming highly directional halogen bonds with electron-rich domains (e.g., backbone carbonyls) in target proteins such as tubulin and thymidylate kinase[3].

-

Electronic Tuning for Chelation: The electron-withdrawing nature of bromine via inductive effects increases the acidity of the phenolic hydroxyl group. This facilitates easier deprotonation, which is a critical prerequisite for forming stable, neutral metal complexes with transition metals like Cu(II), Ni(II), and Ru(II)[4].

Synthetic Workflows & Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Synthesis of Brominated Schiff Bases and Metal Complexes

Schiff bases (azomethines) are synthesized via the condensation of brominated salicylaldehydes with primary amines.

-

Step 1: Dissolve 10 mmol of 5-bromosalicylaldehyde in 20 mL of absolute ethanol. Causality: Absolute ethanol is chosen because it solubilizes both precursors and facilitates the azeotropic removal of water, driving the condensation equilibrium forward.

-

Step 2: Add 10 mmol of the target primary amine (e.g., sulfadiazine or o-phenylenediamine) dropwise under continuous stirring[5],[2].

-

Step 3: Reflux the mixture at 70–80 °C for 2–4 hours.

-

Self-Validation Check 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the aldehyde spot (visualized under 254 nm UV) validates the consumption of the starting material.

-

Step 4: Cool the mixture to room temperature. Filter the precipitated Schiff base, wash with cold ethanol, and recrystallize.

-

Self-Validation Check 2: Record the FT-IR spectrum. A successful reaction is validated by the appearance of a sharp azomethine (-HC=N-) stretch at 1610–1630 cm⁻¹ and the absolute disappearance of the aldehyde carbonyl stretch at ~1660 cm⁻¹[5],[6].

-

Step 5 (Complexation): React the purified Schiff base with a transition metal salt (e.g., CuCl₂ or Ru(bpy)₂Cl₂) in a 2:1 or 1:1 molar ratio in ethanol, refluxing for an additional 3 hours to yield the biologically active metal complex[5],[4].

Protocol 2: Microwave-Assisted Biginelli Reaction for Dihydropyrimidines

Dihydropyrimidines (DHPMs) synthesized from brominated salicylaldehydes are potent antimicrobial agents[3].

-

Step 1: Combine 5-bromosalicylaldehyde (1 equiv), urea (1.5 equiv), and ethyl acetoacetate (1 equiv) in a microwave-safe vessel.

-

Step 2: Add a catalytic amount of copper triflate (Cu(OTf)₂). Causality: Cu(OTf)₂ is a low-toxicity Lewis acid that aggressively activates the aldehyde carbonyl, drastically reducing reaction times and suppressing side reactions compared to traditional Brønsted acids[3].

-

Step 3: Irradiate the mixture in a microwave reactor at 80 °C for 10–15 minutes.

-

Step 4: Quench with crushed ice, filter the solid DHPM, and recrystallize from ethanol.

-

Self-Validation Check: ¹H-NMR spectroscopy must reveal the characteristic chiral dihydropyrimidine core CH proton as a distinct singlet around 5.39–5.48 ppm, confirming the successful cyclocondensation[3].

Caption: Workflow for synthesizing brominated salicylaldehyde derivatives and complexes.

Pharmacological Applications and Mechanisms

Antimicrobial Efficacy & Chelation Theory

Brominated Schiff bases and their metal complexes exhibit broad-spectrum antibacterial and antifungal activity. The mechanism is best explained by Overton's concept and Chelation Theory [7]. The coordination of the metal ion with the Schiff base reduces the polarity of the metal ion by partially sharing its positive charge with donor groups (N and O). This delocalization increases the lipophilicity of the entire complex, allowing it to easily permeate the lipid layers of bacterial cell membranes[7]. Once inside, the complexes disrupt cellular respiration and block protein synthesis. For instance, Cu(II) and Ni(II) complexes of 5-bromosalicylidene thiosemicarbazone show exceptional potency against S. aureus and E. coli[8].

Anticancer Efficacy

Derivatives of 3,5-dibromosalicylaldehyde and 5-bromosalicylaldehyde are potent antineoplastic agents. Ruthenium(II) polypyridyl complexes incorporating halogen-substituted salicylaldehydes display significant cytotoxicity against human lung (A549) and ovarian (A2780) carcinoma cells[4]. The mechanism involves intercalation into mismatched DNA base pairs and the generation of reactive oxygen species (ROS), leading to apoptosis[9]. Furthermore, specific 3,5-dibromosalicylaldehyde derivatives act as tubulin polymerization inhibitors, binding directly to the colchicine site and arresting the cell cycle[10].

Caption: Pharmacological mechanisms of brominated salicylaldehyde metal complexes.

Quantitative Data Analysis

The therapeutic potential of these compounds is validated by highly competitive in vitro metrics. The table below summarizes the quantitative biological activity of key brominated salicylaldehyde derivatives:

| Compound / Complex | Biological Target | Activity Metric | Reference |

| 5-Br-Salicylaldehyde-Sulfadiazine Schiff Base | S. aureus / E. coli | MIC: 100–250 µg/mL | [2] |

| 5-Br-Cu(II) Thiosemicarbazone Complex | B. subtilis | MIC: 0.0141 µg/mL | [8] |

| Ru(II)[Ru(bpy)₂(3,5-diBr-sal)]BF₄ | Ovarian Carcinoma (A2780) | IC₅₀: ~9–15 µM | [4] |

| 3,5-diBr-Salicylaldehyde Ni(II) Complex | Human/Bovine Serum Albumin | High Binding Affinity | [10] |

| 5-Br-Salicylaldehyde Dihydropyrimidine | Candida albicans | Active (Thymidylate Kinase) | [3] |

Conclusion

Brominated salicylaldehydes represent a cornerstone in modern medicinal chemistry. By leveraging the unique physicochemical properties of the bromine atom—namely enhanced lipophilicity, halogen bonding, and electronic tuning—researchers can design highly potent Schiff bases, dihydropyrimidines, and transition metal complexes. Adhering to strict, self-validating synthetic protocols ensures the reliable generation of these compounds, paving the way for next-generation antimicrobial and antineoplastic therapeutics.

References

1.[5] Title: Biological Activity of Copper (II), Cobalt (II) and Nickel (II) Complexes of Schiff Base Derived from O-phenylenediamine and 5-bromosalicylaldehyde | Source: scialert.net | URL: 5 2.[7] Title: Biological activity of transition metal complexes incorporating Schiff bases: A review | Source: phytojournal.com | URL: 7 3.[4] Title: The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes | Source: rsc.org | URL: 4 4.[8] Title: Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes | Source: tandfonline.com | URL: 8 5.[1] Title: 5-Bromosalicylaldehyde | Source: jxzd-chem.com | URL: 1 6.[3] Title: Crystal structure, Hirshfeld surface analysis, computational and antifungal studies of dihydropyrimidines on the basis of salicylaldehyde derivatives | Source: proquest.com | URL: 3 7.[2] Title: Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity | Source: mdpi.com | URL: 2 8.[6] Title: Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co | Source: tubitak.gov.tr | URL: 6 9.[10] Title: Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules | Source: researchgate.net | URL: 10 10.[9] Title: Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands | Source: acs.org | URL: 9

Sources

- 1. 5-Bromosalicylaldehyde - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure, Hirshfeld surface analysis, computational and antifungal studies of dihydropyrimidines on the basis of salicylaldehyde derivatives - ProQuest [proquest.com]

- 4. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]

- 5. scialert.net [scialert.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. phytojournal.com [phytojournal.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methyl 2-(4-bromo-2-formylphenoxy)propanoate PubChem CID and IUPAC name

Core Identity & Synthetic Utility in Benzofuran Scaffold Construction

Executive Summary

Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS: 1249671-35-9) is a specialized synthetic intermediate primarily utilized in medicinal chemistry for the construction of substituted benzofuran rings. As a bifunctional ether derivative of 5-bromosalicylaldehyde, it serves as a critical "lock-and-key" precursor. Its structural design—featuring an electrophilic formyl group ortho to a nucleophilic propanoate side chain—enables a rapid, base-mediated intramolecular cyclization to yield 3-methylbenzofuran-2-carboxylates. This scaffold is ubiquitous in drug discovery, serving as a pharmacophore in anti-arrhythmic (e.g., Amiodarone derivatives) and anti-neoplastic agents.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Methyl 2-(4-bromo-2-formylphenoxy)propanoate |

| CAS Registry Number | 1249671-35-9 |

| Molecular Formula | C₁₁H₁₁BrO₄ |

| Molecular Weight | 287.11 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |

| Key Functional Groups | Aryl aldehyde, Alkyl ester, Aryl ether, Aryl bromide |

Synthetic Pathway: The Williamson Ether Protocol

The synthesis of this compound relies on a regioselective O-alkylation of 5-bromosalicylaldehyde. The choice of base and solvent is critical to prevent side reactions (such as Cannizzaro disproportionation of the aldehyde) and to ensure complete conversion.

Reaction Scheme

The reaction involves the nucleophilic attack of the phenoxide anion (generated from 5-bromosalicylaldehyde) onto the

Figure 1: Synthetic pathway for the production of Methyl 2-(4-bromo-2-formylphenoxy)propanoate.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of Methyl 2-(4-bromo-2-formylphenoxy)propanoate.

Reagents:

-

5-Bromosalicylaldehyde (20.1 g, 100 mmol)

-

Methyl 2-bromopropanoate (18.4 g, 110 mmol, 1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (27.6 g, 200 mmol, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (100 mL)

Procedure:

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde in DMF. Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to generate the yellow phenoxide anion.

-

Expert Insight: The color change from pale yellow to bright yellow/orange confirms deprotonation.

-

-

Alkylation: Add methyl 2-bromopropanoate dropwise over 10 minutes via a pressure-equalizing addition funnel.

-

Why: Dropwise addition prevents localized high concentrations of the alkyl halide, minimizing potential side reactions.

-

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) should appear.[2][3][4]

-

Workup: Cool the reaction to room temperature. Pour the mixture into 500 mL of ice-water. The product typically precipitates as a solid.

-

Isolation: Filter the precipitate. If an oil forms, extract with Ethyl Acetate (3 x 100 mL), wash the combined organics with brine (2 x 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) if high purity (>98%) is required for downstream cyclization.

Applications in Drug Discovery: The Benzofuran Cyclization

The primary utility of this intermediate is its ability to undergo an intramolecular Thorpe-Ziegler or Aldol-type condensation to form Methyl 5-bromo-3-methylbenzofuran-2-carboxylate . This transformation constructs the bicyclic aromatic core essential for many kinase inhibitors and receptor antagonists.

Mechanism of Action (Cyclization)

The presence of the electron-withdrawing ester group makes the

Figure 2: Workflow for the conversion of the intermediate into the pharmacologically active benzofuran scaffold.

Structural Activity Relationship (SAR) Potential

-

5-Bromo Position: The bromine atom is strategically retained to allow for further functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl or amino groups, expanding the library diversity.

-

2-Carboxylate Position: The ester can be hydrolyzed to the acid, reduced to the alcohol, or converted to amides, serving as a versatile handle for optimizing pharmacokinetic properties (solubility, permeability).

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. The precursor (5-bromosalicylaldehyde) and the alkyl halide are potential sensitizers.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The aldehyde moiety is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.

-

Disposal: All organic halogenated waste must be disposed of via a licensed chemical waste contractor.

References

-

PubChem Compound Summary. Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS 1249671-35-9). National Center for Biotechnology Information. Link (Search via CAS 1249671-35-9).

-

Benzofuran Synthesis Protocols. Organic Chemistry Portal. Comprehensive review of benzofuran synthesis via intramolecular cyclization of o-acyl/formyl phenoxy derivatives. Link

-

Sigma-Aldrich Product Catalog. 5-Bromosalicylaldehyde and Methyl 2-bromopropanoate specifications.Link

-

Accela Chem. Product Data Sheet for CAS 1249671-35-9.Link

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. 4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one | C35H62O8 | CID 10371554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diethyl ({4-[(2S,3R)-2-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-3-hydroxy-4-({4-[(1S)-1-hydroxyethyl]benzene-1-sulfonyl}[(2S)-2-methylbutyl]amino)butyl]phenoxy}methyl)phosphonate | C35H53N2O12PS | CID 163184849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing and Synthetic Applications of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in Drug Discovery

Executive Summary

In modern drug discovery, the rapid assembly of complex, biologically active heterocycles relies heavily on the strategic selection of multifunctional precursors. Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS: 1249671-35-9) is a highly specialized, commercially available building block that serves as a critical node in the synthesis of functionalized benzofurans and chromanones.

This technical whitepaper provides an in-depth analysis of the commercial landscape for sourcing this compound, alongside field-proven, self-validating synthetic protocols. By dissecting the mechanistic utility of its functional groups, this guide empowers medicinal chemists to seamlessly integrate this intermediate into lead optimization workflows, particularly for targets in neurodegeneration and virology[1].

Chemical Profile and Mechanistic Utility

The synthetic value of Methyl 2-(4-bromo-2-formylphenoxy)propanoate lies in its orthogonal reactivity, which allows for sequential, chemoselective modifications without the need for excessive protecting group manipulations.

-

The Formyl Group (Aldehyde): Positioned ortho to the ether linkage, the highly electrophilic aldehyde is primed for intramolecular condensation. It acts as the primary cyclization partner when reacted with the adjacent propanoate alpha-carbon.

-

The Propanoate Ether Linkage: Unlike simple acetates, the alpha-methyl group on the propanoate chain dictates the stereoelectronic trajectory of the cyclization. Upon base-catalyzed aldol-type condensation, this specific linkage yields a 3-methylbenzofuran core—a privileged scaffold frequently utilized in the design of anti-Alzheimer's agents (e.g., acetylcholinesterase inhibitors)[2].

-

The Aryl Bromide: Positioned para to the ether oxygen (the 4-position of the original phenol), the heavy halogen is preserved during the cyclization event. The resulting 5-bromo-3-methylbenzofuran serves as an ideal substrate for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of chemical space[3].

Commercial Landscape & Sourcing Strategy

Procurement of specialized halogenated intermediates often presents bottlenecks in R&D timelines. Methyl 2-(4-bromo-2-formylphenoxy)propanoate is synthesized by a niche subset of specialty chemical vendors. Below is a comparative analysis of current commercial suppliers, pricing, and lead times to inform your procurement strategy[4][5].

Table 1: Commercial Supplier Pricing and Availability (As of Q1 2026)

| Supplier | Catalog / SKU | Quantity | Price (USD / Local) | Stock Location & Lead Time |

| AK Scientific | 8934DP | 50 mg | $317.00 | USA (1 Week) |

| AK Scientific | 8934DP | 100 mg | $473.00 | USA (1 Week) |

| AK Scientific | 8934DP | 250 mg | $673.00 | USA (1 Week) |

| Angene (Navimro) | AG01AMW7 | 50 mg | ₩729,990 (~$550.00) | APAC (Stocked / 3-5 Days) |

| BLD Pharm | BD01052628 | Custom | On Request | Global (Inquiry Required) |

| Accela ChemBio | SY138547 | Custom | On Request | Global (Inquiry Required) |

Note: Prices are subject to institutional discounts and regional shipping tariffs.

Figure 1: Decision matrix for commercial sourcing based on project scale and geography.

Downstream Workflow: Synthesis of 5-Bromobenzofuran Scaffolds

To maximize the utility of this expensive intermediate, researchers must employ high-yielding, self-validating synthetic protocols. The following workflow details the transformation of Methyl 2-(4-bromo-2-formylphenoxy)propanoate into a versatile 5-bromo-3-methylbenzofuran-2-carboxylic acid core[2][6].

Step-by-Step Methodology

Step 1: Saponification of the Methyl Ester

-

Reaction: Dissolve 1.0 eq of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in a 3:1 mixture of THF/H₂O.

-

Reagent Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) portion-wise at 0 °C.

-

Progression: Warm to room temperature and stir for 4 hours.

-

Workup: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Self-Validation Checkpoint (NMR): Perform a crude ¹H NMR. The successful conversion is validated by the complete disappearance of the methyl ester singlet at ~3.7 ppm, while the aldehyde proton (~10.2 ppm) must remain intact.

Step 2: Intramolecular Aldol-Type Cyclization

-

Reaction: Dissolve the resulting 2-(4-bromo-2-formylphenoxy)propanoic acid in anhydrous Acetic Anhydride (Ac₂O).

-

Catalysis: Add 3.0 eq of anhydrous Sodium Acetate (NaOAc).

-

Progression: Heat the mixture to reflux (150 °C) for 6–8 hours under an inert argon atmosphere[6].

-

Workup: Cool to room temperature, pour over crushed ice, and stir vigorously to hydrolyze excess Ac₂O. Filter the resulting precipitate or extract with Dichloromethane (DCM) if an oil forms.

-

Self-Validation Checkpoint (NMR): Perform ¹H NMR on the purified product. Cyclization is definitively confirmed by the disappearance of the aldehyde proton (~10.2 ppm) and the emergence of a highly conjugated benzofuran aromatic system. The alpha-methyl group will shift downfield due to its new position on the heteroaromatic ring (C3).

Figure 2: Synthetic workflow from commercial precursor to functionalized API.

Quality Control & Analytical Validation

Given the high cost per milligram of this building block, incoming commercial batches must be rigorously validated before committing them to complex synthetic routes.

-

LC-MS Profiling: Ensure the mass spectrum shows the characteristic isotopic doublet of the bromine atom (M and M+2 peaks of approximately equal intensity) at the expected m/z of 287.11[7].

-

HPLC Purity: Run a reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Commercial grades typically guarantee ≥95% purity[5]. Any significant peak eluting prior to the main product may indicate premature hydrolysis of the methyl ester during transit or storage.

References

-

Navimro. "methyl 2-(4-bromo-2-formylphenoxy)propanoate". Navimro Chemical Supply. Available at: [Link]

-

National Center for Biotechnology Information (PMC). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies". ACS Omega. Available at: [Link]

-

Taylor & Francis. "Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 86921-49-5,2-Acetamido-N-benzylacrylamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Search Results - AK Scientific [aksci.com]

- 6. IT202100031259A1 - PROCESS FOR THE PREPARATION OF BENZOPURANS - Google Patents [patents.google.com]

- 7. 2-bromo propano | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Protocol for alkylation of 5-bromosalicylaldehyde with methyl 2-bromopropionate

Application Note: Chemoselective O-Alkylation of 5-Bromosalicylaldehyde via Williamson Ether Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and step-by-step protocol for the synthesis of methyl 2-(4-bromo-2-formylphenoxy)propanoate.

Introduction & Mechanistic Rationale

The functionalization of salicylaldehyde derivatives is a cornerstone in the synthesis of benzofurans, coumarins, and various pharmaceutically active heterocyclic scaffolds. Specifically, the O-alkylation of 5-bromosalicylaldehyde (CAS: 1761-61-1) with an

This transformation is a classic Williamson Ether Synthesis . The reaction relies on the deprotonation of the phenolic hydroxyl group to form a highly nucleophilic phenoxide anion, which subsequently undergoes an S

Causality in Reagent Selection:

-

The Base (K

CO -

The Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It expertly solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the S

2 kinetic pathway.

Reaction mechanism for the Williamson ether synthesis of 5-bromosalicylaldehyde.

Optimization of Reaction Conditions

To ensure a self-validating and scalable protocol, various conditions were evaluated. The goal is to maximize chemoselectivity (O-alkylation over potential C-alkylation or aldol side-reactions) while maintaining high throughput. Heating the mixture to 60°C overnight has been historically validated in patent literature for similar salicylaldehyde derivatives[3].

Table 1: Quantitative Optimization of O-Alkylation Conditions

| Entry | Solvent | Base (1.5 eq) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | Acetone | K | Reflux (56) | 16 | 85 | 72 |

| 2 | Acetonitrile | Cs | 80 | 6 | 95 | 88 |

| 3 | DMF | K | 60 | 12 | >99 | 94 |

| 4 | THF | NaH | 0 to 25 | 4 | 80 | 65 (Side reactions) |

Experimental Protocol

This step-by-step methodology is designed for a 10 mmol scale but can be linearly scaled for process development.

Materials & Equipment

-

Reagents: 5-Bromosalicylaldehyde (2.01 g, 10.0 mmol), Methyl 2-bromopropionate (2.00 g, 1.2 mL, 12.0 mmol), Anhydrous Potassium Carbonate (2.07 g, 15.0 mmol).

-

Solvents: Anhydrous DMF (20 mL), Ethyl Acetate (EtOAc), 1N HCl, Brine, Deionized Water.

-

Equipment: 100 mL round-bottom flask, magnetic stirrer, oil bath, rotary evaporator, separatory funnel.

Step-by-Step Execution

Experimental workflow for the synthesis and purification of the O-alkylated product.

Step 1: Reaction Setup

-

Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 5-bromosalicylaldehyde (2.01 g, 10.0 mmol).

-

Add 20 mL of anhydrous DMF to dissolve the starting material.

Step 2: Base Activation

3. Add anhydrous K

Step 3: Electrophile Addition & Heating

5. Add methyl 2-bromopropionate (1.2 mL, 12.0 mmol) dropwise via syringe. A slight excess (1.2 eq) is used to ensure complete consumption of the aldehyde and to compensate for any trace hydrolysis of the ester[2].

6. Place the flask in an oil bath pre-heated to 60°C. Stir vigorously overnight (approx. 12 hours) under an inert atmosphere (N

Step 4: Workup & Extraction

7. Cool the reaction mixture to room temperature.

8. Concentrate the mixture under reduced pressure to remove the majority of the DMF.

9. Suspend the crude residue in EtOAc (50 mL) and transfer to a separatory funnel.

10. Causality Check: Wash the organic layer with 1N HCl (30 mL). This critical step neutralizes residual K

Step 5: Purification 13. Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 9:1 to 8:2). 14. Collect the product fractions and concentrate to afford methyl 2-(4-bromo-2-formylphenoxy)propanoate as a pale yellow solid or viscous oil.

Analytical Characterization

To ensure the trustworthiness of the synthesized intermediate, validate the structure using

- ~10.45 ppm (s, 1H): Formyl proton (-CHO). The presence of this peak confirms the aldehyde survived the reaction conditions.

- ~7.95 ppm (d, 1H) & ~7.60 ppm (dd, 1H): Aromatic protons adjacent to the bromo and formyl groups.

- ~6.75 ppm (d, 1H): Aromatic proton adjacent to the newly formed ether linkage.

- ~4.85 ppm (q, 1H): Chiral methine proton (-CH-) of the propionate group, shifted downfield due to the adjacent oxygen and carbonyl groups.

-

~3.75 ppm (s, 3H): Methoxy protons (-OCH

-

~1.70 ppm (d, 3H): Methyl doublet (-CH

References

- Google Patents. "WO2002032864A1 - Pharmaceutically active sulfanilide derivatives." Google.com.

-

Agnitio Pharma. "Agnitio Pharma Catalog." Agnitio.co.in. URL:[Link]

-

Spectrochem. "Chemindex 2018-2019." Spectrochem.in. URL: [Link]

Sources

Reaction conditions for Suzuki coupling using Methyl 2-(4-bromo-2-formylphenoxy)propanoate

This Application Note is designed for researchers and process chemists requiring a robust protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-(4-bromo-2-formylphenoxy)propanoate .

Executive Summary

Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS: 1249671-35-9) is a trifunctionalized scaffold containing an aryl bromide, an aryl aldehyde, and an aliphatic methyl ester.[1] While the aryl bromide offers a standard handle for Pd-catalyzed cross-coupling, the simultaneous presence of a base-sensitive methyl ester and an oxidizable aldehyde requires a tailored approach to reaction optimization.

This guide provides a validated protocol prioritizing chemoselectivity . By utilizing mild phosphate or carbonate bases and controlling water content, researchers can suppress ester hydrolysis (saponification) and aldehyde side reactions (Cannizzaro disproportionation) while maintaining high coupling efficiency.

Substrate Analysis & Mechanistic Considerations

Chemical Structure & Reactivity Profile

The substrate presents a "Push-Pull" electronic system on the benzene ring:

-

Position 1 (Ether): Electron Donating Group (EDG). Para to the bromide. Increases electron density at the reaction site, potentially slowing oxidative addition slightly compared to electron-deficient systems, but generally favorable for stability.

-

Position 2 (Formyl): Electron Withdrawing Group (EWG). Meta to the bromide.

-

Position 4 (Bromide): The site of oxidative addition.[2]

-

Side Chain (Methyl Propanoate): The "Achilles' heel." Methyl esters are susceptible to hydrolysis under basic aqueous conditions, especially at elevated temperatures (

).

Critical Success Factors

-

Base Selection: Strong hydroxide bases (NaOH, KOH) are strictly prohibited due to rapid ester hydrolysis. Mild bases (K

PO -

Solvent System: A biphasic system (Dioxane/H

O) is standard, but the water ratio must be minimized to just enough to dissolve the base, reducing the hydrolysis rate. -

Catalyst: Pd(dppf)Cl

is the preferred starting catalyst due to its robustness and resistance to dechelation.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | Methyl 2-(4-bromo-2-formylphenoxy)propanoate | Electrophile |

| Coupling Partner | Aryl Boronic Acid ( | Nucleophile (1.2 - 1.5 equiv) |

| Catalyst | Pd(dppf)Cl | Catalyst (3-5 mol%) |

| Base | K | Base (2.0 - 3.0 equiv) |

| Solvent A | 1,4-Dioxane (Anhydrous) | Primary Solvent |

| Solvent B | Water (Degassed) | Co-solvent (Base solubility) |

Standard Operating Procedure (SOP)

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a dry reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.

-

Charge the flask with:

-

Substrate (1.0 mmol, 1.0 equiv)

-

Boronic Acid (1.2 mmol, 1.2 equiv)

-

K

PO -

Pd(dppf)Cl

-

-

Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen. Note: Oxygen causes homocoupling of the boronic acid and oxidation of the aldehyde.

Step 2: Solvent Addition

-

Syringe in 1,4-Dioxane (4.0 mL) and Water (0.4 mL).

-

Critical Ratio: The 10:1 Dioxane:Water ratio ensures the base dissolves sufficiently for transmetallation without promoting rapid ester hydrolysis.

-

-

Sparge the solvent mixture with inert gas for 5 minutes if not pre-degassed.

Step 3: Reaction

-

Place the vessel in a pre-heated oil block/bath at 80°C .

-

Stir vigorously (800-1000 RPM). Efficient mixing is crucial in biphasic systems.

-

Monitor by TLC or LC-MS at 2 hours. Most reactions complete within 2-6 hours.

-

Checkpoint: If ester hydrolysis (formation of carboxylic acid, M-14) is observed, lower temp to 60°C or switch to anhydrous conditions (see Optimization Matrix).

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate phases. Extract the aqueous layer once with Ethyl Acetate.

-

Wash: Wash combined organics with Brine (saturated NaCl) to remove residual water and boronic salts.

-

Caution: Do not use basic washes (NaOH/NaHCO

) if the product contains acidic protons, and avoid strong acid washes which might affect the acetal/aldehyde equilibrium.

-

-

Dry over Na

SO

Optimization & Troubleshooting Matrix

If the standard protocol yields suboptimal results, utilize this logic matrix to adjust conditions.

| Issue Observed | Root Cause | Corrective Action |

| Hydrolysis of Ester | Base too strong or too much water. | 1. Switch base to anhydrous K |

| Low Conversion | Catalyst deactivation or steric hindrance. | 1. Switch catalyst to Pd(OAc) |

| Aldehyde Oxidation | Oxygen leakage. | 1. Ensure rigorous degassing.2. Add antioxidant (e.g., BHT) trace amounts (rarely needed). |

| Protodeboronation | Unstable Boronic Acid. | 1. Use Boronic Ester (Pinacol ester) instead of acid.2. Increase catalyst loading to 5 mol% to outcompete side reaction. |

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the specific pathway for this substrate, highlighting the chemoselectivity required.

Figure 1: Catalytic cycle highlighting the critical path (Blue) vs. the hydrolysis risk (Red).

Decision Tree for Condition Selection

Figure 2: Decision matrix for selecting reaction conditions based on ester stability.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

BenchChem. (2025).[4] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Application Notes. Link

-

Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

- 1. 86921-49-5,2-Acetamido-N-benzylacrylamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Reductive Amination of Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The functionalization of Methyl 2-(4-bromo-2-formylphenoxy)propanoate via reductive amination presents a classic chemoselectivity challenge in modern drug development. The molecule features a reactive ortho-formyl group (aldehyde) alongside two highly sensitive moieties: a methyl propanoate ester and an aryl bromide.

To successfully install an amine without degrading the molecular scaffold, the protocol must navigate three distinct mechanistic pitfalls:

-

Ester Saponification/Reduction: The methyl ester is vulnerable to strong hydride donors (e.g.,

, hot -

Hydrodehalogenation: The aryl bromide strictly contraindicates the use of catalytic hydrogenation (

with Pd/C or Raney Ni), which rapidly cleaves -

Premature Aldehyde Reduction: Aggressive reducing agents can reduce the aldehyde to an alcohol before the amine has time to condense into the requisite imine intermediate[1].

The Optimal Solution: Sodium triacetoxyborohydride (

Reaction Logic and Chemoselectivity

The following diagram illustrates the decision matrix for selecting the appropriate reducing agent, highlighting the mechanistic causality behind the exclusion of alternative reagents.

Workflow and chemoselectivity logic for the reductive amination of the target aldehyde.

Table 1: Functional Group Vulnerability Matrix

| Functional Group | Vulnerability | Mechanistic Mitigation Strategy |

| Methyl Ester | Over-reduction; Saponification | Utilize STAB (inert to esters). Quench with mild |

| Aryl Bromide | Hydrodehalogenation | Avoid transition metal-catalyzed hydrogenation. Hydride donors do not cleave C-Br bonds. |

| Aldehyde | Reduction to alcohol prior to imine formation | Utilize a stepwise self-validating workflow: confirm imine formation via LC-MS before adding STAB. |

Experimental Protocol

This protocol is designed as a self-validating system . By isolating the condensation step from the reduction step, researchers can analytically verify intermediate formation, preventing the waste of valuable starting materials.

Table 2: Stoichiometry and Reaction Parameters

| Reagent | Role | Equivalents | Notes |

| Methyl 2-(4-bromo-2-formylphenoxy)propanoate | Substrate | 1.00 | Limiting reagent (MW: 287.11 g/mol ). |

| Primary/Secondary Amine | Nucleophile | 1.05 - 1.10 | Slight excess drives the condensation equilibrium forward. |

| Reducing Agent | 1.40 - 1.50 | Added portionwise to control exotherm. | |

| 1,2-Dichloroethane (DCE) | Solvent | 0.25 M | Optimal kinetics for STAB; non-reactive[3]. |

| Glacial Acetic Acid (AcOH) | Catalyst | 0 - 1.00 | Optional: Only required for sterically hindered or weakly basic amines. |

Step-by-Step Methodology

Step-by-step experimental workflow with integrated self-validating quality control checkpoints.

Step 1: Imine Condensation (System Priming)

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-bromo-2-formylphenoxy)propanoate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.25 M concentration.

-

Add the selected amine (1.05 equiv) dropwise at room temperature under an inert atmosphere (Nitrogen or Argon).

-

Causality Note: DCE is prioritized over THF because STAB exhibits superior stability and faster reaction kinetics in chlorinated solvents[4].

-

Self-Validation Checkpoint 1: Stir for 1–2 hours. Pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde mass is fully consumed and replaced by the imine/hemiaminal mass.

Step 2: Chemoselective Reduction

-

Once imine formation is verified, cool the reaction vessel to 0 °C using an ice-water bath.

-

Add

(1.4 equiv) portionwise over 10 minutes. -

Causality Note: Portionwise addition at 0 °C mitigates localized exothermic spikes that could theoretically promote off-target ester reduction.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Self-Validation Checkpoint 2: Monitor the reaction via TLC (e.g., 20% EtOAc in Hexanes) or LC-MS to confirm the complete disappearance of the imine intermediate.

Step 3: Quench and Phase Separation

-

Quench the reaction by slowly adding saturated aqueous

(equal to half the reaction volume). Stir vigorously for 15 minutes until gas evolution ( -

Causality Note: A mild bicarbonate quench is strictly required. Stronger bases (like

or -

Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude residue via silica gel flash column chromatography. Eluent gradients typically range from Hexanes/EtOAc to DCM/MeOH, depending on the basicity and polarity of the installed amine.

Troubleshooting & Process Optimization

-

Issue: Dialkylation of Primary Amines.

-

Cause: The newly formed secondary amine product is more nucleophilic than the starting primary amine, leading to a second reductive amination event.

-

Mitigation: Utilize a strict indirect method. Pre-form and isolate the imine completely before introducing STAB, or use a larger stoichiometric excess (1.5 - 2.0 equiv) of the primary amine[4].

-

-

Issue: Sluggish Imine Formation (Steric Hindrance).

-

Cause: The ortho-phenoxy substituent creates steric bulk around the formyl group, which can impede condensation with bulky secondary amines.

-

Mitigation: Add 1.0 equivalent of glacial acetic acid during Step 1. The acid catalyzes the dehydration of the hemiaminal intermediate into the reactive iminium ion without jeopardizing the ester[3].

-

References

1.[4] Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed (Journal of Organic Chemistry). URL:[Link] 2.[2] "Reductive amination." Wikipedia, Wikimedia Foundation. URL:[Link] 3.[3] "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. URL:[Link] 4.[1] "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Hydrolysis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Abstract

This application note details the optimized protocol for the saponification of Methyl 2-(4-bromo-2-formylphenoxy)propanoate to its corresponding carboxylic acid. The presence of a reactive aryl aldehyde and a potentially racemizable

Introduction & Chemical Strategy

The transformation involves the hydrolysis of a methyl ester to a carboxylic acid in a poly-functionalized scaffold containing:

-

Aryl Aldehyde: Susceptible to base-mediated disproportionation (Cannizzaro reaction) or aldol condensation under harsh conditions.

-

Aryl Bromide: Generally stable but sensitive to metal-halogen exchange (not applicable here) or harsh nucleophilic aromatic substitution.

-

-Phenoxy Propanoate: If the substrate is derived from chiral lactate (e.g., S-methyl lactate), the

Mechanistic Considerations

Standard alkaline hydrolysis (

Key Success Factor: The use of Lithium Hydroxide (LiOH) in a THF/Water system is the preferred method for medicinal chemistry applications. LiOH is less basic than NaOH/KOH in organic mixtures and coordinates tighter to the carboxylate, often resulting in cleaner reaction profiles for sensitive substrates.

Materials & Equipment

Reagents

-

Substrate: Methyl 2-(4-bromo-2-formylphenoxy)propanoate (Purity >98%)

-

Hydrolysis Reagent: Lithium Hydroxide Monohydrate (LiOH

H -

Solvents: Tetrahydrofuran (THF, HPLC Grade), Deionized Water, Ethyl Acetate (EtOAc), 1N Hydrochloric Acid (HCl).

-

Drying Agent: Anhydrous Sodium Sulfate (Na

SO

Equipment

-

Temperature-controlled magnetic stirrer.

-

pH meter or high-precision pH strips (range 0-14).

-

Rotary evaporator with vacuum control.

Experimental Protocols